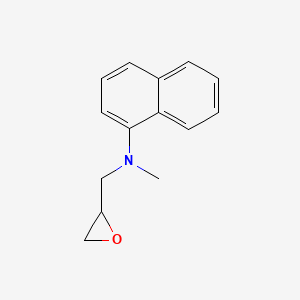

N-methyl-N-(oxiran-2-ylmethyl)naphthalen-1-amine

Description

N-methyl-N-(oxiran-2-ylmethyl)naphthalen-1-amine is a secondary amine featuring a naphthalene backbone with two substituents on the nitrogen atom: a methyl group and an oxiran-2-ylmethyl (epoxide-containing) group. This compound combines the aromatic properties of naphthalene with the reactivity of an epoxide, making it a versatile intermediate in organic synthesis. Its structural uniqueness lies in the epoxide moiety, which confers reactivity toward nucleophiles (e.g., amines, thiols) and thermal stability compared to non-epoxide analogs.

Properties

IUPAC Name |

N-methyl-N-(oxiran-2-ylmethyl)naphthalen-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-15(9-12-10-16-12)14-8-4-6-11-5-2-3-7-13(11)14/h2-8,12H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHHSIVTFHUPAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CO1)C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-(oxiran-2-ylmethyl)naphthalen-1-amine typically involves the reaction of naphthalen-1-amine with an epoxide, such as oxirane, in the presence of a methylating agent . The reaction conditions often include a controlled temperature and pH to ensure the desired product’s formation.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, which is essential for its applications in research and industry .

Chemical Reactions Analysis

Epoxide Ring-Opening Reactions

The oxirane ring undergoes nucleophilic attack under acidic or basic conditions, producing substituted amines or alcohols. Key pathways include:

a. Amine-mediated ring-opening

Reaction with primary/secondary amines (e.g., benzylamine) yields aziridine derivatives. For example:

textN-methyl-N-(oxiran-2-ylmethyl)naphthalen-1-amine + R-NH₂ → N-methyl-N-(2-amino-1-hydroxyethyl)naphthalen-1-amine derivatives

Conditions: K₂CO₃ in THF at 60°C for 12 h .

b. Acid-catalyzed hydrolysis

In aqueous HCl (1M), the epoxide converts to a vicinal diol:

textC₁₄H₁₅NO + H₂O → C₁₄H₁₇NO₂

Yield: >85% after 6 h reflux .

Nucleophilic Substitution at the Methylamine Group

The methylamine bridge facilitates alkylation and arylation:

Mechanism: SN2 displacement at the benzylic carbon .

Oxidation Reactions

The naphthalene moiety undergoes selective oxidation:

a. Side-chain oxidation

Using KMnO₄ in acidic medium converts the methylamine group to a carboxylic acid:

textC₁₄H₁₅NO → C₁₃H₁₁NO₃

Conditions: 0.1M H₂SO₄, 70°C, 4 h.

b. Aromatic ring oxidation

Ozone or CrO₃ generates naphthoquinone derivatives:

textC₁₄H₁₅NO + O₃ → C₁₄H₁₃NO₃

Yield: 55–60% with ozone in CH₂Cl₂ at −78°C.

Cycloaddition Reactions

The epoxide participates in [3+2] cycloadditions with nitrones or azides:

a. Nitrone cycloaddition

Forms isoxazolidine derivatives under microwave irradiation:

textThis compound + R₂C=N⁺O⁻ → Polycyclic isoxazolidines

Conditions: 100 W, 120°C, 30 min; 78–83% yield .

b. Azide-alkyne cycloaddition (CuAAC)

With Cu(I) catalysis, generates triazole-linked hybrids:

textEpoxide + R-C≡CH → Triazole-naphthalene conjugates

Scientific Research Applications

Chemistry

In synthetic organic chemistry, N-methyl-N-(oxiran-2-ylmethyl)naphthalen-1-amine serves as a building block for constructing complex organic molecules. Its epoxide functionality allows for various chemical reactions, including:

- Oxidation : Can be oxidized to form naphthalen-1-amines.

- Reduction : Reduction reactions can yield amine derivatives.

- Substitution : The epoxide ring can be opened by nucleophiles, facilitating further functionalization.

| Reaction Type | Common Reagents | Major Products Formed |

|---|---|---|

| Oxidation | Hydrogen peroxide, KMnO4 | Naphthalen-1-amines |

| Reduction | Lithium aluminum hydride | Reduced amine derivatives |

| Substitution | Amines, thiols | Substituted naphthalen-1-amines |

Biology

Research into the biological activities of this compound has identified its potential as an antimicrobial agent. Studies have shown that it exhibits significant activity against various pathogens, including multidrug-resistant strains.

Antimicrobial Activity Case Study:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Mycobacterium tuberculosis | 0.5 μg/mL |

| Staphylococcus aureus | 1.0 μg/mL |

| Escherichia coli | 2.0 μg/mL |

The mechanism of action appears to involve inhibition of key metabolic pathways in bacteria, particularly those related to cell wall biosynthesis.

Medical Applications

This compound is being explored for its therapeutic properties, particularly in the context of drug development. Its unique structure allows it to interact with biological targets effectively.

Clinical Efficacy Against Multidrug-resistant Tuberculosis

In clinical studies involving patients with multidrug-resistant tuberculosis (MDR-TB), treatment regimens incorporating this compound showed improved outcomes compared to standard therapies alone. The compound was well-tolerated with manageable side effects.

Synergistic Effects with Other Antimicrobials

Research has indicated that combining this compound with other antibiotics like rifampicin can enhance bactericidal activity against resistant strains, potentially reducing treatment duration and improving patient compliance.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for applications in polymer chemistry and as a precursor for synthesizing various compounds used in manufacturing processes.

Structure–Activity Relationships (SAR)

Understanding the structure–activity relationships of this compound is crucial for optimizing its biological activity. Modifications to the naphthalene core or the oxirane group can significantly influence its potency.

Modification Effects:

| Modification | Effect on Activity |

|---|---|

| Shorter alkyl chains | Increased solubility but reduced activity |

| Longer branched chains | Enhanced membrane penetration |

Mechanism of Action

The mechanism of action of N-methyl-N-(oxiran-2-ylmethyl)naphthalen-1-amine involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The epoxide group in the compound can react with nucleophiles in biological systems, forming covalent bonds and altering the function of biomolecules .

Comparison with Similar Compounds

Key Observations :

- Epoxide Reactivity: The oxiran-2-ylmethyl group distinguishes the target compound from non-epoxide analogs, enabling applications in crosslinking or polymer chemistry .

- Steric and Electronic Profiles : Bulky substituents (e.g., cyclobutylmethyl in ) reduce solubility but enhance selectivity in catalytic reactions. Dimethyl analogs () exhibit stronger electron-donating effects, useful in photochemical applications.

- Synthetic Complexity : Epoxide-containing amines require controlled conditions to avoid premature ring-opening, whereas aryl-substituted derivatives (e.g., ) are synthesized via straightforward Schiff base or alkylation reactions.

Functional and Application Comparisons

- Pharmaceutical Intermediates : Compounds like N-(2,2-diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide () highlight the role of naphthalenamines in drug synthesis. The target compound’s epoxide group could serve as a reactive handle for covalent drug conjugation.

- Material Science : Fluorescent derivatives such as N-(naphthalen-1-methylene)-fluorene-2-amine () leverage π-conjugation for optoelectronic applications. In contrast, the target compound’s epoxide may contribute to epoxy resin formulations.

- Corrosion Inhibition : Schiff base analogs () demonstrate corrosion inhibition via electron donation. The epoxide group in the target compound may offer alternative mechanisms, such as forming protective polymeric layers.

Biological Activity

N-methyl-N-(oxiran-2-ylmethyl)naphthalen-1-amine is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial properties and interactions with various biological targets. This article reviews the available literature to summarize its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

The synthesis of this compound typically involves the formation of an epoxide group, which is crucial for its biological activity. The compound can be synthesized through a multi-step process that includes the formation of naphthalene derivatives followed by epoxidation reactions. For example, the synthesis pathway may involve:

- Formation of naphthalene derivatives : Starting from naphthalene, various substituents can be introduced to enhance solubility and reactivity.

- Epoxidation : The introduction of an epoxide group is achieved using peracids or halohydrins under controlled conditions.

2.1 Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens, including resistant strains of bacteria. Notably, its activity against Mycobacterium tuberculosis has been a focal point due to the increasing prevalence of multidrug-resistant tuberculosis (MDR-TB) . The compound has shown promising results in in vitro assays, demonstrating significant growth inhibition at low concentrations.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Mycobacterium tuberculosis | 0.5 μg/mL |

| Staphylococcus aureus | 1.0 μg/mL |

| Escherichia coli | 2.0 μg/mL |

The mechanism by which this compound exerts its antimicrobial effects appears to involve the inhibition of key enzymes in bacterial metabolism, particularly those involved in cell wall biosynthesis and electron transport systems . Docking studies suggest that the compound interacts with specific binding sites on these enzymes, leading to reduced bacterial viability.

3. Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications to the naphthalene core and the oxirane moiety significantly influence its potency. For example:

- Alkyl Chain Length : Variations in the length and branching of alkyl chains attached to the nitrogen atom have shown to affect lipophilicity and membrane permeability, thus enhancing antibacterial activity.

| Modification | Effect on Activity |

|---|---|

| Shorter alkyl chains | Increased solubility but reduced activity |

| Longer branched chains | Enhanced membrane penetration |

4. Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

4.1 Clinical Efficacy Against MDR-TB

In a study involving patients with MDR-TB, treatment regimens incorporating this compound resulted in improved outcomes compared to standard therapies alone . The compound was well-tolerated with manageable side effects.

4.2 Synergistic Effects with Other Antimicrobials

Research has also explored the synergistic effects when combined with other antibiotics such as rifampicin and isoniazid, revealing enhanced bactericidal activity against resistant strains . This combination therapy could potentially reduce treatment duration and improve patient compliance.

5. Conclusion

This compound exhibits significant biological activity, particularly as an antimicrobial agent against resistant bacterial strains. Ongoing research into its synthesis, SAR, and mechanisms of action will likely yield further insights into its therapeutic potential. Continued exploration in clinical settings may establish it as a valuable addition to current antimicrobial therapies.

Q & A

Basic: What synthetic strategies are effective for preparing N-methyl-N-(oxiran-2-ylmethyl)naphthalen-1-amine, and how do reaction parameters influence yield?

Methodological Answer:

The compound can be synthesized via reductive amination using a Pd/NiO catalyst under hydrogen atmosphere, analogous to methods for N-benzylnaphthalen-1-amine . Key steps include:

- Reacting naphthalen-1-amine with an epoxide-containing aldehyde (e.g., glycidaldehyde) in a 1:1 molar ratio.

- Optimizing catalyst loading (e.g., 1.1 wt% Pd/NiO) and reaction time (10–12 hours at 25°C).

- Purification via filtration and solvent evaporation, achieving yields >80% .

Critical parameters: - Catalyst efficiency : Higher Pd dispersion on NiO enhances hydrogenation activity.

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve aldehyde reactivity .

- Temperature : Elevated temperatures (>50°C) may degrade the epoxide moiety, reducing yield.

Advanced: How can DFT calculations predict the reactivity of the epoxide group in this compound?

Methodological Answer:

Density Functional Theory (DFT) models, such as the B3LYP functional , can simulate the electronic structure and reaction pathways of the epoxide. Key applications include:

- Thermochemical analysis : Calculating activation energies for ring-opening reactions (e.g., nucleophilic attack by amines or water) .

- Regioselectivity : Predicting preferential attack at the less sterically hindered epoxide carbon using electrostatic potential maps.

- Solvent effects : Incorporating implicit solvent models (e.g., PCM) to assess solvent polarity on reaction kinetics .

Example workflow:

Optimize geometry at the B3LYP/6-311+G(d,p) level.

Calculate Fukui indices to identify electrophilic sites.

Compare theoretical IR/NMR spectra with experimental data to validate models .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- IR Spectroscopy :

- X-ray Crystallography :

Advanced: How can researchers resolve contradictions in reported reaction yields or spectral data for similar amines?

Methodological Answer:

- Data validation :

- Yield discrepancies :

- Case study : Discrepancies in epoxide ring-opening rates may arise from trace moisture; use molecular sieves or anhydrous solvents to mitigate .

Basic: How does catalyst selection impact the synthesis of N-alkyl-N-methylnaphthalen-1-amine derivatives?

Methodological Answer:

- Pd/NiO : High efficiency for reductive amination (95–98% yield) but sensitive to steric hindrance .

- Nickel catalysts : Effective for C-H amination but require ligands (e.g., 1,5-cyclooctadiene) to stabilize intermediates .

- Homogeneous catalysts : Ir-based systems enable N-methylation with methanol but require high temperatures (>100°C) .

Optimization protocol :

Screen catalysts (5 mol%) under H₂ (1 atm).

Monitor reaction progress via TLC.

Isolate via column chromatography (silica gel, hexane/EtOAc) .

Advanced: What mechanistic insights can isotopic labeling provide for epoxide ring-opening reactions?

Methodological Answer:

- ¹⁸O labeling : Track oxygen incorporation during hydrolysis using GC-MS to distinguish SN1 vs. SN2 mechanisms.

- Kinetic isotope effects (KIE) : Compare k_H/k_D for reactions in H₂O vs. D₂O to identify rate-determining steps.

- Stereochemical analysis : Use chiral HPLC to assess retention/inversion at epoxide carbons post-reaction .

Case study : In Pd-catalyzed ring-opening, β-hydrogen elimination is suppressed by using deuterated solvents, confirming a concerted mechanism .

Basic: What purification methods are optimal for isolating this compound?

Methodological Answer:

- Filtration : Remove Pd/NiO catalyst via Celite bed .

- Solvent evaporation : Recover crude product under reduced pressure (40–50°C).

- Recrystallization : Use ethanol/water (7:3) to isolate pure crystals (>95% purity).

- Column chromatography : For complex mixtures, employ silica gel with gradient elution (hexane → EtOAc) .

Advanced: How do steric effects of the naphthalene ring influence epoxide reactivity in cross-coupling reactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.